Cas no 2051-76-5 (Acrylic anhydride)
Acrylic anhydride Chemical and Physical Properties
Names and Identifiers
-
- Acrylic anhydride
- 2-PROPENOIC ACID ANHYDRIDE
- acrylic acid acryloyl ester
- acrylic acid anhydride
- acryloyl anhydride
- Acrylsaeure-anhydrid
- Acyrlic acid anhydride
- Diacrylic anhydride
- methacrylic anhydride
- prop-2-enoyl prop-2-enoate
- PROPENOIC ANHYDRIDE
- 2-Propenoic acid,anhydride (9CI)
- Acrylic anhydride (6CI,7CI,8CI)
- NSC32616
- Acryloxide
- prop-2-enoic anhydride
- ARJOQCYCJMAIFR-UHFFFAOYSA-N
- 2-Propenoic acid, anhydride
- Acryloxide (9CI)
- EBD11323
- 2-Propenoic acid, 1,1'-anhydride
- STL557864
- BBL104050
- P537
- SY129262
- 2-propenoic acid 1-oxoprop-2-enyl ester
- Acrylic anhydride (0.1% BHT added as inhibitor)
- SCHEMBL1433395
- A814633
- 61932-59-0
- acrylic anhydride (stabl. with 10% 4-methoxyphenol)
- AMY40703
- M4BYS5VWG3
- Acrylic anhydride min. 90%
- AKOS006345449
- 2051-76-5
- UNII-M4BYS5VWG3
- FT-0658651
- NSC 32616
- EINECS 218-128-2
- AS-49546
- DTXSID70942685
- CS-0119936
- MFCD00048146
- I11488
- SCHEMBL12103060
- EN300-206271
- SCHEMBL278164
- NS00045747
- NSC-32616
- DB-220117
- Acrylicanhydride
- DB-129752
- Diacrylic acid anhydride
-
- MDL: MFCD00048146
- Inchi: 1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2
- InChI Key: ARJOQCYCJMAIFR-UHFFFAOYSA-N
- SMILES: O(C(C=C)=O)C(C=C)=O
Computed Properties
- Exact Mass: 126.03200
- Monoisotopic Mass: 126.031694049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 43.4
Experimental Properties
- Color/Form: Colorless liquid. There is a strong pungent smell. Easy to polymerize.
- Density: 1,094 g/cm3
- Boiling Point: 85-86°C 17mm
- Flash Point: 77°C
- PSA: 43.37000
- LogP: 0.42820
- Solubility: Decompose in water. It is miscible with ethanol and ether.
Acrylic anhydride Security Information
- Hazardous Material transportation number:3265
- Hazard Category Code: 14-20/21/22-34
- Safety Instruction: S26-S36/37/39-S45
- HazardClass:8
- PackingGroup:II
- Packing Group:II
- Hazard Level:8
- Safety Term:8
- Packing Group:II
- Risk Phrases:R14
Acrylic anhydride Customs Data
- HS CODE:2916190090
- Customs Data:
China Customs Code:
2916190090Overview:
2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Acrylic anhydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3243-5G |
Acrylic Anhydride (stabilized with MEHQ) |
2051-76-5 | 95.0%(GC&T) | 5G |
¥1015.0 | 2022-08-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3243-1G |
Acrylic Anhydride (stabilized with MEHQ) |
2051-76-5 | 95.0%(GC&T) | 1G |
¥295.0 | 2022-08-30 | |
| TRC | A191360-50mg |
Acrylic Anhydride |
2051-76-5 | 50mg |
$ 75.00 | 2023-09-09 | ||
| TRC | A191360-100mg |
Acrylic Anhydride |
2051-76-5 | 100mg |
$ 90.00 | 2023-09-09 | ||
| TRC | A191360-500mg |
Acrylic Anhydride |
2051-76-5 | 500mg |
$ 120.00 | 2023-09-09 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A302736-5g |
Acrylic anhydride |
2051-76-5 | 97% | 5g |
¥49.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A302736-100g |
Acrylic anhydride |
2051-76-5 | 97% | 100g |
¥609.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A302736-25g |
Acrylic anhydride |
2051-76-5 | 97% | 25g |
¥219.90 | 2023-09-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD112604-1g |
Acrylic anhydride |
2051-76-5 | 98% (stabilized with MEHQ) | 1g |
¥30.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD112604-5g |
Acrylic anhydride |
2051-76-5 | 98% (stabilized with MEHQ) | 5g |
¥109.0 | 2022-03-01 |
Acrylic anhydride Suppliers
Acrylic anhydride Related Literature
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1. Synthetic analogues of polynucleotides. Part VII. Further syntheses of 5′-O-acryloylnucleosides and copolymers of these with other acryloyl compoundsM. J. Cooper,R. S. Goody,A. S. Jones,J. R. Tittensor,R. T. Walker J. Chem. Soc. C 1971 3183
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Yunting Zhang,Yihua Xu,Jianqing Gao Biomater. Sci. 2023 11 3784
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Zhangjun Huang,Xunwei Liu,Shuangshuang Chen,Qinghua Lu,Gang Sun Polym. Chem. 2015 6 143
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Jia-Liang Zhang,Jia-Hui Gong,Lei Xing,Peng-Fei Cui,Jian-Bin Qiao,Yu-Jing He,Jin-Yuan Lyu,Shunai Che,Tuo jin,Hu-Lin Jiang RSC Adv. 2016 6 65854
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5. Polar additive triggered chain walking copolymerization of ethylene and fundamental polar monomersYuxing Zhang,Zhongbao Jian Polym. Chem. 2022 13 4966
Additional information on Acrylic anhydride
Acrylic Anhydride (CAS No. 2051-76-5): A Versatile Chemical Intermediate in Modern Research and Industry
Acrylic anhydride, with the chemical formula C₄H₂O₃ and CAS number 2051-76-5, is a highly reactive and versatile organic compound that has garnered significant attention in the field of chemical synthesis and pharmaceutical research. This acyclic anhydride is widely utilized as an intermediate in the production of various polymers, resins, and specialty chemicals, owing to its unique reactivity and ability to form stable derivatives. The compound's ability to undergo nucleophilic addition reactions makes it a valuable tool in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The chemical properties of acrylic anhydride are characterized by its high reactivity due to the presence of two reactive sites—the acyl groups that can participate in condensation reactions with alcohols or amines. This reactivity has made it a cornerstone in the synthesis of acrylic acid derivatives, which are essential in industrial applications such as coatings, adhesives, and elastomers. Moreover, its role in pharmaceutical chemistry has been increasingly recognized, especially in the preparation of prodrugs and drug delivery systems.
In recent years, the applications of acrylic anhydride have expanded into more specialized areas, particularly in the field of biomedicine. Researchers have leveraged its reactivity to develop novel polymers for biomedical implants and drug-eluting stents. These materials benefit from the ability of acrylic anhydride to form biocompatible coatings that can enhance the performance and safety of medical devices. For instance, studies have demonstrated its use in creating hydrogels that exhibit controlled degradation rates, making them suitable for tissue engineering applications.
The synthesis of acrylic anhydride typically involves the dehydration of acrylic acid or through the reaction of acetic anhydride with propene. The efficiency and scalability of these synthetic routes have been optimized over the years, ensuring a steady supply for industrial and research purposes. Advances in catalytic processes have further improved the yield and purity of acrylic anhydride, reducing byproducts that could complicate subsequent applications.
In pharmaceutical research, acrylic anhydride has been instrumental in the development of peptide mimetics and peptidomimetics. Its ability to form amide bonds under mild conditions has made it a preferred choice for synthesizing complex peptide-like structures that mimic biological activities. These derivatives are being explored for their potential as enzyme inhibitors and receptor antagonists, offering new avenues for drug discovery.
The role of acrylic anhydride in polymer chemistry is equally noteworthy. It serves as a monomer or crosslinking agent in the production of UV-curable resins and coatings. These materials are valued for their fast curing times, high durability, and environmental benefits due to reduced volatile organic compound (VOC) emissions. The development of smart polymers that can respond to external stimuli has also seen significant contributions from acrylic anhydride derivatives.
Recent studies have highlighted the potential of acrylic anhydride in green chemistry initiatives. Researchers are exploring methods to minimize waste and energy consumption during its synthesis and application. For example, solvent-free reactions have been investigated as a means to improve sustainability while maintaining high yields. Additionally, biodegradable polymers derived from acrylic anhydride are being developed to address environmental concerns associated with traditional plastics.
The impact of acrylic anhydride on material science is another area where its versatility shines. It has been used to create advanced materials with tailored properties for electronics, energy storage, and environmental remediation. For instance, conductive polymers derived from acrylic acid derivatives have shown promise in flexible electronics applications due to their excellent electrical conductivity combined with mechanical flexibility.
In conclusion, acrylic anhydride (CAS No. 2051-76-5) remains a critical compound in both industrial and academic settings due to its broad range of applications. Its unique chemical properties enable it to serve as a key intermediate in pharmaceuticals, polymers, and advanced materials. As research continues to uncover new uses for this compound, its importance is only expected to grow further into the future.
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